Nervonic Acid-d45
Description
Properties
Molecular Formula |
C₂₄H₃D₄₃O₂ |
|---|---|
Molecular Weight |
409.89 |
Synonyms |
(15Z)-15-Tetracosenoic acid-d45; (15Z)-Tetracosenoic acid-d45; (Z)-15-Tetracosenoic acid-d45; _x000B_Nevonic acid; Selacholeic acid-d45; cis-15-Tetracosenoic acid-d45 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Nervonic Acid D45
Methodological Approaches for Deuterium (B1214612) Incorporation into Very Long-Chain Fatty Acids
The introduction of deuterium into very long-chain fatty acids (VLCFAs) can be achieved through several methodological approaches. One common method involves the use of deuterated water (D₂O) as a deuterium source in biological or chemical synthesis. jove.comresearchgate.net In biological systems, such as engineered yeasts or bacteria, the organisms are cultured in a medium containing D₂O. rsc.org During de novo lipogenesis, deuterium from the body water is incorporated into the fatty acid chains through the metabolic intermediates acetyl-CoA, malonyl-CoA, and NADPH. researchgate.netnih.gov
Chemical synthesis offers more control over the position and extent of deuterium labeling. acs.org Strategies for deuterium incorporation include:
Catalytic Deuteration: This method uses a metal catalyst, such as platinum on carbon (Pt/C), to facilitate the exchange of hydrogen with deuterium from D₂O under hydrothermal conditions. europa.eu This approach is particularly effective for producing perdeuterated (fully deuterated) saturated fatty acids. europa.eu
Coupling Reactions: The synthesis of complex deuterated molecules can be achieved by coupling smaller, pre-deuterated fragments. For instance, a deuterated alkyl fragment can be coupled with a fatty acid-derived fragment to build the final deuterated VLCFA chain. nih.gov
Enzymatic Reactions: Site-specific enzymes can be used to hydrolyze fatty acid tails from phospholipids (B1166683), which can then be replaced with synthetically produced deuterated tails through esterification. europa.eu
The choice of method depends on the desired level and pattern of deuteration, with biological methods often resulting in uniformly deuterated compounds and chemical synthesis allowing for site-specific or complete deuteration. rsc.orgacs.org
Precursor Selection and Reaction Chemistry for Nervonic Acid-d45 Synthesis
The synthesis of this compound typically starts from smaller, readily available deuterated precursors. The natural biosynthetic pathway of nervonic acid involves the elongation of oleic acid. wikipedia.orgmdpi.com A synthetic strategy can mimic this by using deuterated building blocks.
A plausible synthetic route for this compound could involve the following key steps:
Perdeuteration of a suitable starting material: A medium-chain saturated fatty acid, for example, can be perdeuterated using catalytic H/D exchange with D₂O. europa.eu
Chain elongation: The perdeuterated precursor is then elongated to achieve the 24-carbon backbone of nervonic acid. This can be accomplished through a series of chemical reactions, such as the Wittig reaction or Grignard reactions, using deuterated reagents to extend the carbon chain.
Introduction of the cis-double bond: The crucial cis-double bond at the Δ15 position is typically introduced via a stereoselective reaction, such as the Wittig reaction with an appropriate aldehyde or a Lindlar catalyst-mediated partial reduction of an alkyne intermediate.
The specific precursors and reaction conditions are chosen to maximize the yield and isotopic purity of the final product. For example, the synthesis of a deuterated C34 polyunsaturated fatty acid was achieved by coupling a C22 fatty acid tosylate with a deuterated sulfone fragment, followed by desulfonylation. nih.gov A similar strategy could be adapted for this compound.
Table 1: Potential Precursors for this compound Synthesis
| Precursor Type | Specific Example | Role in Synthesis |
| Deuterated Alkyl Halide | Perdeuterated 1-bromononane | Provides a deuterated segment of the carbon chain. |
| Deuterated Fatty Acid Derivative | Perdeuterated 15-hydroxypentadecanoic acid derivative | Provides the carboxyl end and a portion of the deuterated chain. |
| Elongation Reagents | Deuterated Wittig reagents or Grignard reagents | Used to extend the carbon chain with deuterated units. |
| Deuterium Source | Deuterium oxide (D₂O) | Used for initial perdeuteration of precursors. jove.comresearchgate.net |
Purification and Isotopic Purity Assessment for Research Applications
Following synthesis, this compound must be purified to remove any unreacted precursors, byproducts, and non-deuterated or partially deuterated species. Common purification techniques for fatty acids include:
Silica Gel Column Chromatography: This technique separates compounds based on their polarity. It can be effective in separating the target deuterated fatty acid from other reaction components. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used for the final purification of high-purity compounds. nih.gov
Urea Complexation: This method can be used to separate saturated and unsaturated fatty acids. mdpi.com
Low-Temperature Solvent Crystallization: This technique relies on the differential solubility of fatty acids at low temperatures to achieve separation. mdpi.com
The isotopic purity of the final product is a critical parameter for its use in research. It is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the compound and the distribution of isotopologues (molecules that differ only in their isotopic composition). imreblank.chcapes.gov.br This allows for the calculation of the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule and the positions of deuterium atoms. nih.govresearchgate.net The absence of signals in the ¹H NMR spectrum at positions expected to be deuterated confirms successful labeling.
For use as an internal standard in quantitative assays, an isotopic purity of greater than 98% is often desired. avantiresearch.comcortecnet.com
Table 2: Techniques for Purification and Purity Assessment of this compound
| Technique | Purpose | Key Considerations |
| Silica Gel Chromatography | Primary purification to remove major impurities. nih.gov | Choice of solvent system is crucial for effective separation. |
| Preparative HPLC | Final purification to achieve high chemical purity. nih.gov | Selection of the appropriate column and mobile phase is important. |
| GC-MS / LC-MS | Determination of isotopic purity and molecular weight. imreblank.chcapes.gov.br | High-resolution mass spectrometry provides accurate mass measurements. |
| ¹H and ¹³C NMR | Structural confirmation and verification of deuteration sites. nih.govresearchgate.net | Comparison with the spectrum of the non-deuterated standard is necessary. |
Production Scalability for Academic Research Demands
The demand for deuterated compounds like this compound in academic research necessitates scalable production methods. While laboratory-scale synthesis can provide milligram quantities, meeting broader research needs often requires scaling up to gram quantities or more. ansto.gov.auisotope.com
Factors influencing scalability include:
Cost and availability of starting materials: The cost of highly enriched deuterated precursors can be a significant factor.
Efficiency of chemical reactions: Reactions with high yields and minimal side products are more amenable to scaling up.
Purification methods: Purification can become a bottleneck in large-scale production. Methods like crystallization may be more scalable than preparative chromatography.
Safety and handling: Handling large quantities of reagents and solvents requires appropriate safety protocols and equipment.
Recent advancements in both chemical and biological synthesis aim to address these challenges. For example, the development of efficient catalytic systems and the engineering of microorganisms for high-level production of specific fatty acids are promising avenues for increasing the supply of deuterated standards. nih.govnih.gov Companies specializing in stable isotope-labeled compounds are also developing scalable production capabilities to meet the growing demands of the research community. isotope.com
Analytical Methodologies Utilizing Nervonic Acid D45 As a Stable Isotope Internal Standard
Advanced Mass Spectrometry-Based Platforms for Lipid Quantification
Mass spectrometry (MS) has become a cornerstone technology for lipid analysis, offering high sensitivity and selectivity. nih.gov When coupled with chromatographic separation techniques, MS allows for the detailed profiling and quantification of a wide array of lipid species. The use of deuterated internal standards like Nervonic Acid-d45 is crucial in these platforms to ensure data quality.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including nervonic acid. nih.govnih.gov For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties. nih.govlipidmaps.orgnih.gov The derivatized analytes are then separated on a capillary column based on their boiling points and polarity before being detected by the mass spectrometer.
The stable isotope dilution method is a fundamental principle in quantitative GC-MS analysis. nih.gov A known amount of a deuterated internal standard, such as this compound, is added to the sample prior to extraction and derivatization. lipidmaps.org This standard co-elutes with the endogenous, non-labeled nervonic acid and experiences the same analytical variations. By measuring the ratio of the non-labeled analyte to the labeled internal standard, accurate quantification can be achieved, compensating for losses during sample workup and fluctuations in injection volume or instrument response. nih.govlipidmaps.org This approach has been successfully applied to quantify nervonic acid in various biological matrices, including human blood and plasma. sigmaaldrich.comnih.gov
| Parameter | Description | Reference |
| Derivatization | Conversion of fatty acids to volatile esters (e.g., FAMEs, PFB esters) to improve chromatographic separation and detection. | nih.govlipidmaps.orgnih.gov |
| Separation | Capillary gas chromatography separates fatty acid derivatives based on their physicochemical properties. | nih.gov |
| Detection | Mass spectrometry detects and quantifies the derivatized fatty acids and their deuterated internal standards. | nih.gov |
| Quantification | Based on the ratio of the signal from the endogenous analyte to the known amount of the spiked deuterated internal standard. | lipidmaps.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration in Lipidomics
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile platform for comprehensive lipid analysis, or lipidomics. rsc.orgnih.gov Unlike GC-MS, LC-MS can analyze a broader range of lipid classes, often without the need for derivatization, which simplifies sample preparation. nih.gov LC-MS methods offer high sensitivity, resolving power, and repeatability for monitoring changes in lipid profiles. rsc.org
In LC-MS-based lipidomics, this compound serves as an ideal internal standard for the quantification of nervonic acid and other very-long-chain fatty acids. The use of stable isotope-labeled internal standards is critical for compensating for matrix effects, a common challenge in LC-MS where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte of interest. rsc.orgthermofisher.com Because the stable isotope-labeled standard co-elutes with the endogenous analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction and reliable quantification. thermofisher.com Various LC-MS approaches, including those using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), have been developed for targeted and untargeted lipidomics, with stable isotope dilution being a key component for achieving quantitative accuracy. nih.govoup.com
High-Resolution Mass Spectrometry for Enhanced Precision
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides significant advantages for lipid analysis by offering high mass accuracy and resolution. nih.govnih.gov This allows for the confident identification of lipids based on their accurate mass, which helps to distinguish between isobaric and isomeric species that may have the same nominal mass. nih.gov
When used in conjunction with stable isotope internal standards like this compound, HRMS enhances the precision of quantification. The high resolving power allows for the clear separation of the isotopic peaks of the analyte and the internal standard, even when they are closely eluted chromatographically. This reduces the potential for spectral interference and improves the accuracy of the measured ratios. HRMS is particularly valuable in untargeted lipidomics studies where the complexity of the sample can lead to a high degree of signal overlap. nih.gov
Principles of Stable Isotope Dilution Assay for Nervonic Acid and its Metabolites
The stable isotope dilution (SID) assay is considered the gold standard for quantitative analysis in mass spectrometry. bioscientifica.com The fundamental principle of this technique is the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. nih.gov This internal standard acts as a surrogate for the endogenous analyte throughout the entire analytical procedure.
The key assumption is that the analyte and the internal standard behave identically during extraction, purification, derivatization, and ionization. nih.gov Therefore, any loss of analyte during sample preparation or any variation in instrument response will affect both the analyte and the internal standard to the same extent. The concentration of the endogenous analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard. lipidmaps.org
Method Validation and Performance Characteristics in Complex Biological Matrices
A robust and reliable analytical method requires thorough validation to ensure its performance characteristics are well-defined and suitable for the intended application. For the quantification of nervonic acid using this compound as an internal standard in complex biological matrices such as plasma, serum, or tissue, method validation typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be greater than 0.99. nih.govresearchgate.net
Accuracy: The closeness of the measured value to the true value. It is often determined by spiking known amounts of the analyte into a blank matrix and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for intra-day and inter-day analyses. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. acs.org
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving excellent method performance characteristics, particularly in complex biological matrices where significant variability can be introduced during sample handling and analysis. psu.edu
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.99 | nih.govresearchgate.net |
| Accuracy (Recovery) | 85-115% | researchgate.net |
| Precision (RSD/CV) | < 15% | nih.govpsu.edu |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1, respectively | researchgate.net |
Addressing Matrix Effects and Ion Suppression in Quantitative Analysis
Matrix effects, particularly ion suppression, are a major challenge in quantitative LC-MS analysis. waters.comresearchgate.net These effects occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal. waters.com This can result in inaccurate and imprecise quantification.
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. thermofisher.comresearchgate.net Since the internal standard has virtually identical chemical and physical properties to the analyte, it is affected by matrix effects in the same way. thermofisher.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression.
While stable isotope-labeled internal standards are highly effective, it is important to note that in some cases, particularly with deuterium-labeled standards in reversed-phase chromatography, a slight difference in retention time between the analyte and the internal standard can occur (the "isotope effect"). waters.com If this retention time difference is significant enough to cause differential ion suppression, it can compromise the accuracy of the quantification. However, with highly deuterated standards like this compound, this effect is often minimized. Using 13C-labeled standards can also circumvent this issue as they tend to co-elute more closely with their unlabeled counterparts. researchgate.net Careful chromatographic optimization to ensure co-elution is crucial for mitigating this potential issue.
Application in Targeted Lipid Analysis of Biological Samples
The use of deuterated internal standards, such as this compound, is a cornerstone of targeted lipid analysis. This approach, often employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for the precise measurement of specific lipids within a complex mixture. nih.govlipidmaps.org The addition of a known quantity of the deuterated standard at the beginning of the sample preparation process enables the accurate determination of the concentration of the corresponding endogenous analyte. nih.gov
This compound is particularly useful for the quantification of very long-chain monounsaturated fatty acids (VLCMUFAs) and other related fatty acids. For instance, in studies of metabolic disorders like X-linked adrenoleukodystrophy (X-ALD), where there are elevated levels of very long-chain fatty acids (VLCFAs), accurate quantification is essential for diagnosis and monitoring. nih.gov Methods using electrospray ionization mass spectrometry (ESI-MS) with deuterated internal standards have been developed for the rapid analysis of VLCFAs in plasma and fibroblasts. nih.gov These methods have shown good agreement with established gas chromatography techniques. nih.gov
Research has demonstrated that analytical methods using deuterated standards can quantify a wide range of fatty acids. For example, a method using 14 deuterated fatty acid internal standards was able to quantify 33 different fatty acids. nih.govlipidmaps.org In cases where a specific deuterated standard is not available, a structurally similar one, like this compound for other long-chain fatty acids, can be employed. nih.govlipidmaps.org
A study comparing nervonic acid and tricosanoic acid as internal standards for quantifying eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in fish oil found both to be suitable, with certain considerations for each. sigmaaldrich.com This highlights the importance of selecting an appropriate internal standard based on the specific analytical requirements.
Table 1: Application of Deuterated Internal Standards in Fatty Acid Quantification
| Analytical Technique | Internal Standard(s) | Analytes Quantified | Biological Matrix | Key Findings | Reference |
| GC-MS | 14 deuterated fatty acids | 33 fatty acids | Blood plasma, cells, tissues | High precision and accuracy in fatty acid quantification. nih.gov | nih.govlipidmaps.org |
| ESI-MS | Deuterated VLCFA standards | C24:1, C26:1, and other VLCFAs | Plasma, fibroblasts | Rapid and accurate method for diagnosing X-ALD. nih.gov | nih.gov |
| GC-MS | Nervonic acid and tricosanoic acid | EPA and DHA | Fish oil | Both are suitable internal standards with specific advantages and disadvantages. sigmaaldrich.com | sigmaaldrich.com |
The accurate measurement of omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) is critical in various research areas, including studies on inflammation, cardiovascular disease, and neurological disorders. frontiersin.orgmdpi.com Stable isotope-labeled internal standards, including those for very long-chain fatty acids, play a role in ensuring the reliability of these measurements.
While direct use of this compound for omega-3 and omega-6 PUFA quantification is less common, the principle of using a suite of deuterated standards to cover a range of fatty acids is standard practice. nih.gov This ensures that each class of fatty acid is quantified against an appropriate internal standard, minimizing analytical variability.
In studies investigating the link between fatty acid profiles and diseases like major depressive disorder or osteoarthritis, comprehensive fatty acid analysis is performed. nih.govnih.gov Although nervonic acid itself has been identified as a potential biomarker in these conditions, the quantification of all fatty acids, including omega-3s and omega-6s, relies on robust analytical methods that incorporate internal standards. nih.govnih.gov For example, one study on major depressive disorder detected omega-3 and omega-6 PUFAs, though no significant differences were found in that particular study. nih.gov Another study on osteoarthritis found differences in the n-6/n-3 ratio and levels of specific PUFAs between patient and control groups. nih.gov
Table 2: Research Utilizing Comprehensive Fatty Acid Analysis
| Research Area | Key Fatty Acids Measured | Analytical Approach | Findings Related to Fatty Acids | Reference |
| Major Depressive Disorder | Nervonic acid, Omega-3 and Omega-6 PUFAs | LC-TOFMS | Higher nervonic acid levels in depressed patients. nih.gov | nih.gov |
| Osteoarthritis | SFAs, MUFAs, n-3 and n-6 PUFAs | Mass Spectrometry | Lower n-6/n-3 ratio and arachidonic acid in OA synovial fluid; higher nervonic acid. nih.gov | nih.gov |
| Schizophrenia | Mono- and polyunsaturated fatty acids | Not specified | Higher arachidonic acid and nervonic acid levels in schizophrenia patients. frontiersin.org | frontiersin.org |
Role in Multi-Omics Integration for Comprehensive Lipid Profiling
Lipidomics, the large-scale study of lipids, is a key component of multi-omics approaches that aim to provide a holistic view of biological systems. diva-portal.org In this context, accurate and comprehensive lipid profiling is essential. The use of deuterated internal standards like this compound is fundamental to generating the high-quality quantitative data required for multi-omics integration. diva-portal.org
By providing precise measurements of a wide range of fatty acids, from very long-chain to polyunsaturated, these analytical methods contribute to a detailed understanding of the lipidome. This information can then be integrated with data from other "omics" fields, such as genomics, transcriptomics, and proteomics, to uncover complex interactions and pathways. For instance, lipid profiling can reveal how genetic variations or changes in gene expression affect lipid metabolism and signaling.
A study on the cognitive improvement effects of Acer truncatum Bunge seed oil, which is rich in nervonic acid, utilized a lipidomics approach to reveal significant regulation of sphingolipids and glycerophospholipids. researchgate.net This type of detailed lipid profiling, made reliable through the use of internal standards, is crucial for understanding the metabolic effects of dietary interventions and their integration into broader biological systems. researchgate.net
The development of advanced analytical techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), further enhances the ability to perform comprehensive fatty acid analysis, covering a broad range of chain lengths in a single run. diva-portal.org These methods, validated with deuterated internal standards, provide the robust data necessary for meaningful multi-omics studies. diva-portal.org
Applications of Nervonic Acid D45 in Metabolic Tracing and Flux Analysis
Elucidation of De Novo Fatty Acid Synthesis Pathways in Cellular Models
While Nervonic Acid-d45 itself is a very long-chain fatty acid, its application helps in understanding the broader context of lipid synthesis and modification. The de novo synthesis pathway, which creates fatty acids from non-lipid precursors, is initiated by the enzyme Fatty Acid Synthase (FASN), producing shorter-chain saturated fatty acids like palmitic acid from acetyl-CoA and malonyl-CoA. mdpi.com These precursors are then elongated and desaturated to form more complex fatty acids, including the precursors to nervonic acid.
By introducing this compound into cellular models, researchers can study its downstream metabolism and integration into various lipid pools. This provides a clearer picture of how exogenously supplied VLCFAs are processed in relation to the endogenous de novo synthesis pathway. This is particularly relevant for understanding cellular lipid homeostasis and how cells balance the use of internally synthesized versus externally acquired fatty acids.
Investigation of Very Long-Chain Fatty Acid Elongation and Desaturation Processes
The synthesis of nervonic acid from its precursors is a multi-step process involving specific enzymes. This compound is an invaluable probe for dissecting these critical enzymatic steps.
The biosynthetic pathway of nervonic acid (24:1n-9) is well-established, originating from the elongation of oleic acid (18:1n-9). atamanchemicals.comlipidmaps.org This process occurs through a series of reactions where erucic acid (22:1n-9) serves as the immediate precursor to nervonic acid. atamanchemicals.comwikipedia.org
Using stable isotope tracers, the efficiency of this conversion can be quantified. For instance, by supplying a cellular system with labeled oleic acid and monitoring the appearance of labeled erucic acid and subsequently labeled nervonic acid, researchers can determine the rate of metabolic flux through this pathway. Conversely, introducing this compound allows scientists to track its metabolic fate, including potential retro-conversion or further modification, providing a comprehensive view of VLCFA dynamics.
Specific enzymes located in the endoplasmic reticulum are responsible for the elongation and desaturation of fatty acids. frontiersin.org The key enzymes in the nervonic acid synthesis pathway include:
Stearoyl-CoA Desaturase-1 (SCD1): This enzyme introduces a double bond into saturated fatty acids, a critical step in producing monounsaturated fatty acids like oleic acid. mdpi.commarinex.com.plnih.gov SCD1 activity is essential for generating the precursors needed for nervonic acid synthesis. mdpi.commarinex.com.pl
Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes: This family of enzymes catalyzes the rate-limiting step of fatty acid elongation. mdpi.com ELOVL1 and ELOVL4 are particularly noted for their role in producing VLCFAs. nih.govnih.gov ELOVL enzymes are responsible for extending the carbon chain of oleic acid to form erucic acid and subsequently nervonic acid. mdpi.comnih.gov
By using this compound and its labeled precursors in conjunction with techniques like genetic silencing (e.g., siRNA) or pharmacological inhibition of these enzymes, their specific roles and activities can be profiled. For example, a reduction in the synthesis of labeled nervonic acid from a labeled precursor following the inhibition of an ELOVL enzyme would confirm that enzyme's role in the pathway.
| Enzyme | Primary Function | Cellular Location |
| Fatty Acid Synthase (FASN) | De novo synthesis of palmitic acid | Cytosol |
| Stearoyl-CoA Desaturase-1 (SCD1) | Converts saturated fatty acids to monounsaturated fatty acids | Endoplasmic Reticulum |
| ELOVL1 | Elongation of very long-chain fatty acids | Endoplasmic Reticulum |
| ELOVL4 | Elongation of very long-chain fatty acids | Endoplasmic Reticulum |
Assessment of Lipid Turnover and Homeostasis in Preclinical Systems
This compound enables detailed investigations into the balance of lipid synthesis, degradation, and transport, which is fundamental to cellular health.
The synthesis and modification of VLCFAs occur primarily within the endoplasmic reticulum (ER). frontiersin.orgnih.gov The ER is a central hub for lipid metabolism, including the synthesis of complex lipids destined for various cellular membranes and structures. nih.gov
Pulse-chase experiments using this compound are a powerful method for studying metabolic flux within the ER. In such an experiment, cells are first exposed to a "pulse" of the labeled fatty acid for a short period. The labeled medium is then replaced with an unlabeled one, and the cells are "chased" over time. By sampling the cells at different time points and using mass spectrometry to measure the amount of this compound and its labeled metabolites, researchers can calculate the rate at which it is consumed and converted. This provides quantitative data on the flux of VLCFAs through key pathways within this organelle, shedding light on the regulation of lipid homeostasis. nih.gov
| Time Point | Precursor (Labeled Oleic Acid) | Intermediate (Labeled Erucic Acid) | Product (Labeled Nervonic Acid) |
| T = 0 hr | High | Low | None |
| T = 2 hr | Medium | High | Low |
| T = 6 hr | Low | Medium | High |
| T = 12 hr | Very Low | Low | Peak |
A hypothetical data table illustrating the tracing of a labeled precursor to the final product over time in a flux analysis experiment.
One of the most significant roles of nervonic acid is as a structural component of sphingolipids, which are crucial for the integrity of the myelin sheath that insulates nerve fibers. atamanchemicals.comlipidmaps.org Nervonic acid normally constitutes a substantial portion, around 40%, of the total fatty acids found in brain sphingolipids. atamanchemicals.comwikipedia.org
The use of this compound in preclinical models, such as oligodendrocyte cell cultures or animal models of demyelinating diseases, allows for the direct measurement of its incorporation into these vital structures. mdpi.com Following administration of the tracer, myelin can be isolated and its lipid components analyzed. The detection and quantification of this compound within sphingomyelin (B164518) and other cerebrosides provide a direct measure of the rate of myelin synthesis and turnover. researchgate.net This methodology is invaluable for studying diseases like multiple sclerosis and adrenoleukodystrophy, where the metabolism of these lipids is impaired, and for evaluating the efficacy of potential therapies aimed at promoting remyelination. mdpi.comlipidmaps.org
Metabolic Interconnections with Other Lipid Classes and Pathways
This compound serves as a powerful tracer for elucidating the intricate metabolic pathways and interconnections of its unlabeled counterpart, nervonic acid, with other crucial lipid classes. As a very-long-chain monounsaturated fatty acid (VLCFA), nervonic acid is not merely an end-product but a key precursor and structural component for several complex lipids, primarily sphingolipids and glycerophospholipids. nih.govresearchgate.net The stability and distinct mass of the deuterium (B1214612) atoms in this compound allow for precise tracking of its incorporation and transformation within these interconnected pathways using mass spectrometry-based lipidomics. nih.govlipidmaps.org
One of the most significant metabolic fates of nervonic acid is its incorporation into sphingolipids, a class of lipids vital for cell signaling, membrane structure, and particularly abundant in the myelin sheath of nerve fibers. as-1.co.jplipidmaps.orghmdb.ca Studies have shown that nervonic acid is a major fatty acid component of brain sphingolipids. as-1.co.jp By introducing this compound into a biological system, researchers can trace its journey as it is activated to its acyl-CoA form (nervonyl-CoA) and subsequently attached to a sphingoid base by ceramide synthases (CERS) to form specific species of ceramides, such as Cer(d18:1/24:1). biorxiv.org The detection of the d45-label in downstream sphingolipids like sphingomyelin and hexosylceramides provides direct evidence of the flux through this biosynthetic pathway. core.ac.uknih.gov For instance, a stable isotope-labeled flux assay using a labeled sphingoid base precursor alongside specific fatty acids demonstrated that the formation of 1-deoxyDHCer(m18:0/24:1), derived from nervonic acid, was a primary mediator of cytotoxicity in certain pathological contexts, highlighting the specificity of these metabolic connections. biorxiv.org
Research has revealed the importance of these interconnections in various physiological and pathological states. Studies investigating diet-induced obesity in mice found that nervonic acid supplementation led to an increase in C24:1-ceramides, which was associated with improved metabolic parameters. nih.gov This indicates a direct metabolic link between dietary nervonic acid and the ceramide pool. Furthermore, lipidomics studies have shown that the metabolism of nervonic acid is connected to that of glycerophospholipids and can influence neurotrophin signaling pathways. nih.gov The administration of oils rich in nervonic acid has been found to significantly regulate sphingolipids in the serum and glycerophospholipids in the brain. nih.gov Tracing experiments with this compound can quantify the rate of its incorporation into various positions of the glycerol (B35011) backbone in phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), revealing the dynamics of lipid remodeling and de novo synthesis.
The table below summarizes the key lipid classes that are metabolically interconnected with nervonic acid, which can be traced using this compound.
| Lipid Class | Specific Examples | Metabolic Connection with Nervonic Acid | Research Findings from Isotope Tracing |
| Sphingolipids | Ceramides (e.g., Cer(d18:1/24:1)), Sphingomyelin (SM), Hexosylceramides (HexCer), Galactosylceramides, Sulfatides | Nervonic acid is a primary acyl chain component, especially in the nervous system. It is attached to a sphingoid base to form ceramides, the backbone of most complex sphingolipids. researchgate.netas-1.co.jplipidmaps.org | Labeled nervonic acid is incorporated into various ceramide and sphingomyelin species, allowing for the quantification of their synthesis and turnover. biorxiv.orgbiorxiv.org Studies show this flux is altered in metabolic diseases. nih.gov |
| Glycerophospholipids | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Nervonic acid can be esterified to the glycerol backbone during the de novo synthesis or remodeling (Lands' cycle) of glycerophospholipids. nih.gov | Tracing studies can reveal the rate of incorporation into specific glycerophospholipid molecular species, providing insights into membrane composition dynamics. nih.gov |
| Triacylglycerols (TG) | TG(16:0/18:1/24:1) | Nervonic acid can be stored in the form of triacylglycerols within lipid droplets. | Isotope labeling has shown that the synthesis and storage of TGs containing nervonic acid are influenced by cellular metabolic states, such as nutrient availability. biorxiv.org |
Development of Computational Models for Metabolic Flux Quantification
The data generated from metabolic tracing experiments using stable isotope tracers like this compound are foundational for the development and application of computational models aimed at quantifying metabolic fluxes. utsouthwestern.edu Metabolic Flux Analysis (MFA) is a key computational technique that uses isotopic labeling data to determine the rates (fluxes) of reactions within a metabolic network. utah.eduumd.edu The core principle of MFA is to track the flow of labeled atoms from a tracer substrate through a series of interconnected biochemical reactions to the final measured metabolites. utsouthwestern.edunih.gov
The process begins with the introduction of a labeled compound, such as this compound, into a biological system (e.g., cell culture or an in vivo model). oup.com After a defined period, the system is analyzed to measure the mass isotopologue distribution (MID) of relevant downstream metabolites. nih.gov The MID describes the relative abundance of molecules of a particular metabolite that contain different numbers of isotopic labels (e.g., M+0, M+1, M+2... M+45). This distribution pattern is a direct consequence of the pathway routes and fluxes taken by the labeled tracer. utsouthwestern.edunih.gov
Computational models in MFA are built upon a stoichiometric matrix that represents the known biochemical reactions of the metabolic network being studied. utah.eduumd.edu These models mathematically relate the intracellular fluxes to the measured MIDs. By fitting the experimentally determined MIDs to the model-predicted MIDs, the unknown flux values can be estimated. nih.gov This is typically achieved through an iterative optimization process where the algorithm seeks the set of fluxes that minimizes the difference between the experimental data and the model simulation. utah.edu
Recent advancements have led to more sophisticated computational frameworks. For example, machine learning-based approaches, such as the ML-Flux framework, have been developed to streamline and accelerate the quantification of metabolic fluxes from isotope tracing data. nih.gov These models are trained on vast datasets of simulated atom transitions and can rapidly convert comprehensive labeling information into flux maps. nih.gov Other approaches, such as Flux Balance Analysis (FBA), provide a framework for studying metabolite flow at a genome-scale, although they often require integration with MFA for more precise flux quantification. utah.eduumd.edu
The table below outlines the essential components and workflow for computational metabolic flux quantification using data from tracers like this compound.
| Component/Step | Description | Role in Metabolic Flux Quantification |
| Isotope Tracer | A molecule with a stable isotope label (e.g., this compound). | The source of labeled atoms that flow through the metabolic network. The choice of tracer is critical for resolving specific pathway fluxes. utah.edu |
| Metabolic Network Model | A mathematical representation of the biochemical reactions, including stoichiometry and atom transitions for the pathways of interest (e.g., sphingolipid synthesis). umd.edu | Provides the framework for simulating how isotope labels are distributed throughout the network based on a given set of reaction rates (fluxes). utah.edu |
| Mass Isotopologue Distribution (MID) | Experimental data from Mass Spectrometry or NMR detailing the fractional abundance of each isotopologue for measured metabolites. nih.gov | The primary data input for the model. The labeling pattern contains the integrated information about the network fluxes that produced it. utsouthwestern.edu |
| Flux Estimation Algorithm | An optimization algorithm (e.g., least-squares regression, machine learning) that fits the model-predicted MIDs to the experimental MIDs. utah.edunih.gov | Solves the inverse problem: determining the unknown metabolic fluxes that best explain the observed labeling patterns. nih.gov |
| Flux Map | The output of the model, presenting the quantified rates for each reaction in the network. | Provides a quantitative snapshot of the cell's metabolic state, revealing how pathways are utilized and regulated under specific conditions. utsouthwestern.edu |
| Statistical Analysis | Evaluation of the goodness-of-fit and calculation of confidence intervals for the estimated fluxes. utah.edu | Assesses the reliability and precision of the quantified flux values, ensuring robust conclusions. utah.edu |
By integrating stable isotope tracing with these powerful computational models, researchers can move beyond static measurements of metabolite concentrations to gain a dynamic understanding of lipid metabolism, revealing how the flux of molecules like nervonic acid through various pathways is regulated in health and disease. utsouthwestern.edu
Mechanistic Investigations in Preclinical Models Utilizing Nervonic Acid D45
Studies on Myelinogenesis and Remyelination Processes in In Vitro and In Vivo Models
Nervonic acid is a very long-chain monounsaturated fatty acid that is particularly enriched in the sphingolipids of the myelin sheath, the protective covering of nerve fibers. lipidmaps.orgwikipedia.org Its role in the formation and maintenance of myelin makes it a focal point of research in demyelinating diseases like multiple sclerosis. lipidmaps.org
Oligodendrocytes are the cells responsible for producing myelin in the central nervous system, and they develop from oligodendrocyte precursor cells (OPCs). nih.gov Research suggests that nervonic acid is crucial for the proper maturation of OPCs and the subsequent function of mature oligodendrocytes. Studies on human oligodendrocyte precursor cells (hOPCs) have shown that a fish oil mixture rich in nervonic acid esters can improve oligodendrocyte function, enhance the synthesis of key myelin proteins—myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (B1211001) (MOG), and proteolipid protein (PLP)—and promote myelin synthesis. nih.govnih.govresearchgate.net In vitro experiments with maturating hOPCs demonstrated that supplementation with a fish oil mixture containing nervonic acid esters led to an improved synthesis of these essential myelin components. nih.govresearchgate.net This suggests that an adequate supply of nervonic acid and its precursors is vital for the remyelination process, which is often inefficient in demyelinating conditions. nih.govnih.gov The dysfunction of oligodendrocytes is considered a primary reason for incomplete remyelination in diseases like multiple sclerosis. nih.govresearchgate.net
| Myelin Protein | Observation in FOM-supplemented hOPCs | Reference |
|---|---|---|
| Myelin Basic Protein (MBP) | Enhanced synthesis | nih.govresearchgate.net |
| Myelin Oligodendrocyte Glycoprotein (MOG) | Enhanced synthesis | nih.govresearchgate.net |
| Proteolipid Protein (PLP) | Enhanced synthesis | nih.govresearchgate.net |
Nervonic acid is a major component of nervonyl sphingolipids, which are integral to the white matter of the brain and myelinated nerve fibers. nih.gov Studies using experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, have revealed a dysregulated lipid composition in the brain during the acute inflammatory phase. nih.govresearchgate.net Specifically, the synthesis of nervonic acid was found to be reduced. nih.govresearchgate.netmdpi.com This reduction is believed to result from a shift in the metabolic pathway of common lipid substrates towards the production of proinflammatory arachidonic acid. nih.govresearchgate.net In contrast, the administration of a fish oil mixture rich in nervonic acid substrates was shown to increase the levels of nervonic acid and its precursors in astrocytes and endothelial cells. nih.gov This highlights the importance of dietary intake of nervonic acid precursors for maintaining the lipid composition of myelin, especially in inflammatory conditions that can disrupt its synthesis. nih.gov
Role in Neurodevelopmental Research in Model Organisms
Nervonic acid is considered a vital nutrient for the growth and development of nerve cells. focusherb.com It is a fundamental component of the myelin sheath and cell membranes of nerve fibers, where it supports glial cell differentiation and myelin regeneration. nih.govfrontiersin.org Research in animal models has shown that nervonic acid is associated with brain development. nih.gov For instance, studies in mice have demonstrated that dietary supplementation with nervonic acid can influence brain fatty acid profiles and may play a role in cognitive function. researchgate.net While direct studies using Nervonic Acid-d45 in neurodevelopmental models are not extensively documented in the provided search results, the established importance of nervonic acid in nerve tissue development underscores the potential of its deuterated form as a tool for future research in this area. nih.govnih.gov
Investigations into Cellular Signaling Pathways Modulated by Nervonic Acid and its Metabolites
Recent studies have begun to unravel the role of nervonic acid in modulating key cellular signaling pathways involved in both metabolic and inflammatory processes.
In the context of adipogenesis, the process of fat cell formation, nervonic acid has been shown to play a regulatory role. nih.govspandidos-publications.comnih.gov Studies in human mesenchymal stem cells (MSCs) have demonstrated that treatment with nervonic acid accelerates adipogenesis. nih.govspandidos-publications.comnih.gov This effect is mediated through the activation of the Akt/mTOR pathway and the inhibition of Wnt signaling. nih.govspandidos-publications.comnih.gov The Wnt signaling pathway is known to suppress adipogenesis, and its inhibition by nervonic acid allows for the differentiation of preadipocytes into mature fat cells. spandidos-publications.comfrontiersin.org Nervonic acid treatment was found to increase the expression of genes related to the Akt/mTOR pathway, as well as genes involved in fat differentiation. nih.govspandidos-publications.comnih.gov
| Protein/Pathway | Effect of Nervonic Acid Treatment | Reference |
|---|---|---|
| PPARγ | Increased expression | nih.govspandidos-publications.com |
| CEBPα | Increased expression | nih.govspandidos-publications.com |
| Adiponectin | Increased expression | spandidos-publications.com |
| Lipoprotein Lipase (LPL) | Increased expression | spandidos-publications.com |
| Akt/mTOR Pathway | Activation | nih.govspandidos-publications.comnih.gov |
| Wnt Signaling Pathway | Inhibition | nih.govspandidos-publications.comnih.gov |
Nervonic acid has demonstrated anti-inflammatory properties in various preclinical models. nih.govmedchemexpress.com A key mechanism underlying this effect is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govmedchemexpress.com In a mouse model of colitis, nervonic acid was shown to ameliorate the secretion of inflammatory factors and suppress the NF-κB pathway. nih.gov Similarly, in cell culture systems, nervonic acid has been found to reduce the inflammatory response in macrophages by inhibiting the activation of key signaling pathways associated with inflammation. nih.gov Studies have also indicated that nervonic acid can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. spandidos-publications.com Furthermore, in a mouse model of psoriasis-like skin inflammation, nervonic acid was found to mitigate the condition by inhibiting the IL-17/IMQ-induced NF-κB and p38 MAPK signaling pathways. oup.com This body of evidence points to the significant role of nervonic acid in modulating inflammatory responses through the NF-κB signaling cascade.
Research on Oxidative Stress Response and Antioxidant Mechanisms in Model Systems
No specific studies on the effects of this compound on oxidative stress response and antioxidant mechanisms in preclinical models were identified in the available literature. General research on deuterated polyunsaturated fatty acids suggests a potential protective role against oxidative damage through the inhibition of lipid peroxidation. However, data specific to this compound, including measurements of oxidative stress markers or antioxidant enzyme activity in response to this compound, are not available.
Studies on Enzyme Inhibition and Binding Dynamics (e.g., DNA Polymerase β, HIV-1 Reverse Transcriptase)
There is no available research in the public domain detailing the inhibitory effects or binding dynamics of this compound on DNA Polymerase β or HIV-1 Reverse Transcriptase. While the field of enzyme kinetics and inhibition is extensive, specific investigations into the interaction of this compound with these particular enzymes have not been reported in the searched scientific literature.
Exploration of this compound in Mesenchymal Stem Cell Senescence Research
No studies were found that specifically explore the role of this compound in the context of mesenchymal stem cell senescence. The relationship between fatty acid metabolism and cellular senescence is an active area of research, but investigations involving the deuterated form of nervonic acid in mesenchymal stem cells have not been documented in the available literature.
Biomarker Discovery and Validation in Research Models Using Nervonic Acid D45
Identification of Nervonic Acid-d45 as a Tool for Monitoring Lipid Aberrations in Preclinical Disease Models
The use of stable isotope-labeled internal standards like this compound is fundamental to high-quality quantitative lipid analysis. nih.govlipidmaps.org These standards are added to samples at the beginning of the preparation process and experience the same conditions as the endogenous analytes, correcting for variations in sample extraction, processing, and instrument response. nih.govresearchgate.netlcms.cz This ensures that measured differences in lipid levels between experimental groups are due to biological variance, not analytical inconsistency.
Assessment in Models of Demyelinating Disorders (e.g., Adrenoleukodystrophy)
X-linked adrenoleukodystrophy (ALD) is a genetic disorder marked by the pathological accumulation of very long-chain fatty acids (VLCFAs), which damages the myelin sheath of nerve cells. nih.govbiorxiv.org In preclinical models, such as the Abcd1 knockout mouse which mimics the spinal cord axonopathy seen in the human disease, this compound is essential for accurately tracking these lipid aberrations. nih.govmdpi.com Lipidomic analyses using deuterated standards have confirmed the accumulation of C26:0 (hexacosanoic acid) and C26:1 fatty acids, particularly in the spinal cord of these mice. nih.gov This precise quantification allows researchers to validate the disease phenotype at a molecular level and to assess the efficacy of potential therapies aimed at reducing these toxic VLCFAs. biorxiv.orgnih.gov
Exploration in Models of Neurodegeneration (e.g., Parkinson's Disease models)
Alterations in lipid metabolism are increasingly implicated in the pathology of neurodegenerative diseases like Parkinson's disease (PD). unimi.it While not the primary cause, changes in the composition of myelin and neuronal membranes, which are rich in nervonic acid, are observed. atamanchemicals.com In animal models of PD, such as those induced by neurotoxins, and in other neurological disease models, this compound can be used as an internal standard to quantify subtle but significant changes in the lipid profiles of brain tissue and other biological fluids. nih.govnih.gov This allows for the investigation of lipid-based biomarkers that may aid in understanding disease mechanisms and monitoring progression. ualberta.ca For instance, studies have shown that dietary nervonic acid may offer protective effects in a PD mouse model. nih.gov
Investigation in Models of Inflammatory Conditions (e.g., inflammatory bowel disease models)
Chronic inflammatory conditions like inflammatory bowel disease (IBD) are associated with significant dysregulation of lipid metabolism. mdpi.comnih.gov In murine models of colitis, nervonic acid itself has been shown to improve colonic inflammation. nih.gov The use of this compound as an internal standard in lipidomic studies of these models allows for the precise measurement of endogenous nervonic acid and other fatty acids. This helps researchers understand the complex interplay between specific lipid species and the inflammatory processes. mdpi.com For example, accurate quantification can reveal how inflammatory mediators affect the enzymes responsible for fatty acid synthesis and metabolism, providing insights into the roles these lipids play in both tissue damage and repair. nih.govmdpi.com
Methodological Considerations for Biomarker Discovery in Biological Fluids and Tissues from Research Models
The successful use of this compound for biomarker discovery hinges on robust and well-validated analytical methods. medrxiv.org Key considerations include:
Sample Preparation: The extraction of lipids from biological matrices like plasma, brain tissue, or intestinal tissue requires optimized protocols to ensure efficient and reproducible recovery of VLCFAs. nih.govjyu.fi Methods often involve liquid-liquid or solid-phase extraction, and the addition of internal standards like this compound at the initial step is crucial to account for any analyte loss during processing. nih.govlipidmaps.org
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary platforms used for this type of analysis. nih.govnih.gov The choice depends on the specific lipids being targeted. GC-MS often requires derivatization but provides excellent separation of fatty acids, while LC-MS allows for the analysis of a broader range of intact lipid classes. nih.govmdpi.com
Quantification: Accurate quantification is achieved by creating a calibration curve using known concentrations of the target analyte and a constant concentration of the deuterated internal standard. nih.govdiva-portal.org The ratio of the analyte's signal to the internal standard's signal is used for calculation, which corrects for variability and matrix effects. researchgate.netlcms.cz
Quantitative Profiling of this compound and Related Metabolites for Research Insights
Quantitative lipidomics, which relies on internal standards like this compound, provides absolute or near-absolute concentrations of lipid species, offering deeper biological insights than relative quantification alone. researchgate.netacs.org This detailed profiling allows researchers to:
Validate Disease Mechanisms: By precisely measuring the accumulation of specific lipids like C26:0 in ALD models, researchers can confirm the direct biochemical consequences of a genetic defect. biorxiv.orgnih.gov
Identify Biomarkers: Accurate measurement of changes in nervonic acid and other lipids in the plasma, cerebrospinal fluid, or tissues of disease models can lead to the identification of potential biomarkers for diagnosis, prognosis, or therapeutic monitoring. mdpi.comacs.org
Elucidate Metabolic Pathways: Tracing the flow of stable isotope labels from precursors through various metabolic pathways provides dynamic information on lipid synthesis, transport, and degradation, revealing how these processes are altered in disease states. mdpi.com
The table below summarizes the application of this compound as a tool in different research models.
| Disease Model | Key Lipid Aberration Monitored | Biological Matrix | Analytical Technique | Research Insight |
| Adrenoleukodystrophy (Abcd1 knockout mouse) | Accumulation of Very-Long-Chain Fatty Acids (e.g., C26:0, C26:1) nih.gov | Brain tissue, Spinal Cord, Plasma nih.gov | GC-MS, LC-MS/MS nih.gov | Validation of disease pathology and assessment of therapeutic efficacy. biorxiv.orgnih.gov |
| Parkinson's Disease (Neurotoxin-induced models) | Alterations in myelin and neuronal membrane lipid composition. atamanchemicals.com | Brain tissue, Plasma nih.gov | LC-MS/MS unimi.it | Investigation of neuroprotective effects of nervonic acid and identification of potential lipid-based biomarkers. nih.gov |
| Inflammatory Bowel Disease (DSS-induced colitis) | Changes in fatty acid profiles related to inflammation. nih.govmdpi.com | Intestinal Tissue, Feces nih.govnih.gov | GC-MS nih.gov | Understanding the role of nervonic acid and other lipids in modulating inflammation and intestinal barrier function. nih.govmdpi.com |
Future Directions and Emerging Research Avenues for Nervonic Acid D45
Integration with Advanced Imaging Techniques for Spatiotemporal Lipid Dynamics
The combination of Nervonic Acid-d45 with sophisticated imaging technologies opens new frontiers for visualizing the movement and localization of this very-long-chain fatty acid within cells and tissues in real-time. Techniques like mass spectrometry imaging (MSI) can benefit from the distinct mass signature of this compound to map its distribution and incorporation into various lipid species directly in tissue sections. This allows for an unprecedented view of lipid metabolism in a spatial context, revealing how different cell types or microenvironments within a tissue handle nervonic acid.
Furthermore, the use of labeled compounds like this compound is crucial for dynamic studies. For instance, in pulse-chase experiments, cells or organisms can be exposed to the labeled acid for a specific period, followed by a "chase" with its unlabeled counterpart. By tracking the labeled molecules over time with imaging mass spectrometry, researchers can follow the metabolic fate of nervonic acid, observing its incorporation into complex lipids like sphingomyelin (B164518) and cerebrosides, and its subsequent transport and turnover. This provides a spatiotemporal understanding of lipid dynamics that is not achievable with traditional biochemical assays.
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The demand for more sensitive and high-throughput analytical methods is a driving force in lipidomics. While gas chromatography-mass spectrometry (GC-MS) has been a workhorse for fatty acid analysis, including for labeled compounds like this compound, there is a continuous push for improvement. nih.govlipidmaps.org The development of novel derivatization strategies and the optimization of GC-MS conditions can further enhance sensitivity, potentially allowing for the detection of minute quantities of this compound and its metabolites in complex biological samples. lipidmaps.org
Beyond GC-MS, liquid chromatography-mass spectrometry (LC-MS) platforms offer the advantage of analyzing intact complex lipids without the need for derivatization of the fatty acid components. diva-portal.org The development of specialized LC columns and solvent systems tailored for very-long-chain fatty acid-containing lipids will improve the separation and identification of this compound-labeled species. Moreover, advancements in mass spectrometry, such as high-resolution instruments and novel fragmentation techniques, will provide more detailed structural information, enabling the precise identification of the various lipid molecules that have incorporated this compound. nih.gov The integration of automated sample preparation and data analysis pipelines will be critical for handling the large datasets generated by these high-throughput approaches. nih.govlipidmaps.org
Exploration of this compound in Systems Biology Approaches for Comprehensive Metabolic Understanding
This compound is an ideal tracer for systems biology studies aimed at understanding the intricate network of lipid metabolism. By introducing a labeled precursor into a biological system, researchers can trace its flow through various metabolic pathways. researchgate.net This approach, often referred to as stable isotope-labeling metabolomics, allows for the measurement of metabolic fluxes—the rates of metabolic reactions—providing a dynamic view of cellular metabolism. universiteitleiden.nlnih.gov
Integrating data from this compound tracing experiments with other "omics" data, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of how lipid metabolism is regulated. For example, changes in the expression of genes involved in fatty acid elongation or desaturation can be correlated with alterations in the metabolic fate of labeled nervonic acid. This systems-level approach can help to build comprehensive models of lipid metabolism and identify key regulatory nodes that control the synthesis and breakdown of nervonic acid-containing lipids. Such models are invaluable for understanding the metabolic reprogramming that occurs in various diseases. nih.gov
Potential for Mechanistic Discoveries in Underexplored Biological Systems
While nervonic acid is known to be abundant in the nervous system, its roles in other biological systems are less understood. frontiersin.orgwikipedia.org this compound provides a powerful tool to investigate the metabolism and function of this fatty acid in tissues and organs where its presence and significance have not been extensively studied. For example, recent studies have suggested a role for nervonic acid in metabolic health and inflammatory processes. researchgate.netnih.gov
By using this compound as a tracer, researchers can investigate its uptake, metabolism, and signaling functions in various cell types, such as immune cells, adipocytes, and hepatocytes. nih.gov This could lead to the discovery of novel biological roles for nervonic acid and its derivatives. For instance, tracing experiments could reveal how dietary nervonic acid is metabolized and whether it influences inflammatory pathways or energy metabolism in these cells. nih.gov These studies have the potential to uncover new therapeutic targets for metabolic and inflammatory diseases.
Addressing Methodological Challenges in Isotope Tracing of Complex Lipid Networks
Despite the power of stable isotope tracing, several methodological challenges remain, particularly in the context of complex lipid networks. One significant challenge is the potential for isotope effects, where the heavier isotope (deuterium in this case) can slightly alter the rate of enzymatic reactions. acs.org While often minor, these effects need to be carefully considered and controlled for in quantitative flux analysis studies.
Another challenge lies in the analytical complexity of lipidomes. The vast number of different lipid species, many of which can be isobaric (having the same mass), makes their separation and identification difficult. nih.gov The co-elution of labeled and unlabeled lipids can complicate data analysis and requires sophisticated chromatographic and mass spectrometric techniques to resolve. nih.gov Furthermore, the natural abundance of stable isotopes in biological molecules must be accurately corrected for to obtain precise measurements of isotope enrichment. nih.gov The development of advanced computational tools and standardized protocols for data processing and analysis is crucial to overcome these hurdles and ensure the accuracy and reproducibility of isotope tracing studies in lipidomics. doi.org
Table of Research Findings for this compound
| Future Direction | Key Technique/Approach | Potential Outcome | Relevant Research Area |
|---|---|---|---|
| Integration with Advanced Imaging | Mass Spectrometry Imaging (MSI) | Spatiotemporal mapping of this compound incorporation into tissues. | Neuroscience, Oncology |
| Novel Analytical Platforms | High-Resolution LC-MS | Enhanced sensitivity and identification of novel this compound-containing lipids. | Analytical Chemistry, Lipidomics |
| Systems Biology Approaches | Stable Isotope-Labeling Metabolomics | Comprehensive understanding of lipid metabolic networks and their regulation. | Metabolic Engineering, Systems Biology |
| Mechanistic Discoveries | Cell-based Tracer Studies | Elucidation of nervonic acid's role in immunity and metabolic diseases. | Immunology, Endocrinology |
| Addressing Methodological Challenges | Advanced Computational Tools | Improved accuracy and reproducibility of isotope tracing data in complex lipidomes. | Bioinformatics, Metabolomics |
Q & A
Q. What is the role of nervonic acid in neuronal cell membrane integrity, and how can its deuterated form (Nervonic Acid-d45) enhance lipid metabolism studies?
Nervonic acid (NA) is a critical component of sphingolipids in myelin sheaths, supporting neuronal membrane stability and axonal function . Its deuterated form (NA-d45) serves as a stable isotope tracer in lipidomic studies, enabling precise quantification of endogenous NA levels via mass spectrometry. Researchers can use NA-d45 to track lipid turnover rates, validate extraction efficiency, and correct for matrix effects in complex biological samples (e.g., plasma or brain tissue) .
Q. How is this compound synthesized and characterized for use as an internal standard in lipidomic studies?
NA-d45 is typically synthesized via deuterium labeling at specific carbon positions (e.g., terminal methyl groups) using catalytic deuteration or chemical exchange methods. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography–mass spectrometry (GC-MS) to verify isotopic purity (>98% deuterium incorporation). Researchers must validate its stability under experimental conditions (e.g., pH, temperature) to ensure compatibility with lipid extraction protocols .
Advanced Research Questions
Q. What metabolic engineering strategies improve nervonic acid production in microbial systems, and how can isotopic labeling (e.g., d45) validate biosynthesis pathways?
Metabolic engineering in Yarrowia lipolytica involves heterologous expression of elongases (ELOVL1/3) and desaturases (FADS2) to convert endogenous fatty acids into nervonic acid . Isotopic labeling with NA-d45 can trace carbon flux through the Kennedy pathway, identifying rate-limiting steps (e.g., malonyl-CoA availability). For example, supplementing deuterated colleseed oil as a co-substrate in fermentation enhances NA-d45 yield by 66%, validated via GC-TOFMS .
Q. How do contradictory findings on nervonic acid levels in neuropsychiatric disorders arise, and what methodological approaches resolve these discrepancies?
Discrepancies in NA levels (e.g., elevated in major depressive disorder [MDD] but unchanged in schizophrenia) stem from analytical sensitivity limits and cohort heterogeneity . LC-TOFMS may fail to detect low-concentration NA in >50% of samples, whereas GC-TOFMS improves sensitivity (CV <10%). Researchers should standardize pre-analytical factors (e.g., fasting status, sample storage) and apply ANCOVA to adjust for covariates (age, sex) .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices, considering sensitivity and interference?
GC-TOFMS is preferred for NA-d45 quantification due to superior resolution of isotopic peaks and lower interference from phospholipids compared to LC-MS . Derivatization (e.g., methyl ester formation) enhances volatility, while stable isotope dilution with NA-d45 corrects for matrix effects. Limit of quantification (LOQ) should be validated using spiked calibration curves in matched matrices .
Q. How can researchers design controlled experiments to assess this compound’s role in enzyme inhibition studies, such as HIV-1 reverse transcriptase?
Include four controls: (1) positive control (untreated enzyme activity), (2) negative control (enzyme omitted), (3) inhibitor control (unlabeled NA), and (4) solvent control (DMSO ≤2%). Use NA-d45 to distinguish specific binding from nonspecific interactions via isotopic shift in mass spectra. IC50 values should be calculated using nonlinear regression of dose-response curves, replicated in triplicate .
Q. What statistical approaches address variability in nervonic acid measurements across different analytical platforms?
Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction). For cross-platform validation, use Bland-Altman plots to assess agreement between LC-MS and GC-MS results. Power analysis (α=0.05, β=0.2) ensures sufficient sample size to detect clinically relevant differences (e.g., 0.3 µM in MDD) .
Methodological Considerations
- Data Presentation : Use tables to summarize NA-d45 concentrations across experimental groups, including mean ± SD, p-values, and effect sizes (Cohen’s f) .
- Ethical Compliance : Ensure deuterated compound use complies with institutional biosafety protocols, especially in human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
